Hexafluorobenzene

Catalog No.
S573771
CAS No.
392-56-3
M.F
C6F6
M. Wt
186.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexafluorobenzene

CAS Number

392-56-3

Product Name

Hexafluorobenzene

IUPAC Name

1,2,3,4,5,6-hexafluorobenzene

Molecular Formula

C6F6

Molecular Weight

186.05 g/mol

InChI

InChI=1S/C6F6/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

ZQBFAOFFOQMSGJ-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)F

Synonyms

hexafluorobenzene

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)F
  • Fluorinated organic compounds: Due to its abundance of fluorine atoms, C6F6 acts as a fluorinating agent, introducing fluorine atoms into other molecules. This property is crucial in developing new pharmaceuticals, agrochemicals, and materials with specific functionalities. Source: Procurenet Limited, "Hexafluorobenzene 99 392-56-3-H8706 - High-Quality Compound":
  • Aromatic compounds: C6F6 can be transformed into various aromatic compounds by replacing some or all fluorine atoms with other functional groups. This allows researchers to explore the structure-property relationship in these molecules and develop novel materials with desired characteristics. Source: American Chemical Society, "Hexafluorobenzene":

Analytical Chemistry

The unique properties of C6F6 make it a valuable tool in various analytical chemistry techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: C6F6 possesses a single, well-defined peak in the 19F NMR spectrum. This characteristic makes it a reference standard for chemical shift calibration and a solvent for studying other fluorine-containing molecules. Source: Wikipedia, "Hexafluorobenzene":
  • Gas chromatography (GC): C6F6 serves as an internal standard in GC due to its high volatility and well-defined retention time. This allows researchers to quantify other analytes present in the sample by comparing their retention times to that of C6F6. Source: Sigma-Aldrich, "Hexafluorobenzene":

Material Science

C6F6 plays a role in material science research due to its:

  • Chemical inertness: C6F6 exhibits resistance towards many chemicals due to the strong carbon-fluorine bonds. This property makes it suitable for studying surface interactions and material compatibility. Source: American Chemical Society, "Hexafluorobenzene":
  • Liquid properties: C6F6 possesses a relatively high boiling point and low viscosity, making it a useful solvent or lubricant for studying and processing various materials. Source: Alfa Aesar, "Hexafluorobenzene":

Molecular Structure Analysis

Hexafluorobenzene possesses a highly symmetrical hexagonal structure, similar to its parent molecule benzene. The six carbon atoms form a ring with alternating single and double bonds, and each carbon atom is bonded to a fluorine atom. This symmetrical structure and the high electronegativity of fluorine atoms contribute to several notable aspects:

  • Aromatic character: The delocalized electron cloud formed by the overlapping p-orbitals of carbon atoms gives HFB aromatic character, making it unusually stable [].
  • Electron-withdrawing fluorine: Fluorine atoms are highly electronegative, pulling electron density away from the carbon ring. This makes the ring less reactive towards electrophiles compared to benzene [].
  • Hydrophobic character: The highly electronegative fluorine atoms create a strong electron-dense shell around the molecule, making it repel water molecules and resulting in high hydrophobicity [].

Chemical Reactions Analysis

  • Synthesis: HFB is typically synthesized through the high-temperature dehalogenation of hexafluoride precursors, such as C₆F₁₂. This process often involves harsh conditions and specialized equipment [].
  • Reactions with strong nucleophiles: Under extreme conditions, HFB can react with very strong nucleophiles like lithium metal, forming lithium fluoride and elemental carbon [].

Physical And Chemical Properties Analysis

Hexafluorobenzene exhibits several characteristic physical and chemical properties:

  • Melting point: -16.3 °C []
  • Boiling point: 80.1 °C []
  • Density: 1.61 g/cm³ []
  • Solubility: Insoluble in water, but highly soluble in organic solvents due to its nonpolar nature [].
  • Stability: Thermally and chemically stable under most conditions [].

Hexafluorobenzene's primary application lies in its interaction with other molecules during spectroscopic analysis. Here's how it functions:

  • 19F NMR spectroscopy: The fluorine atoms in HFB possess a single, magnetically active isotope (¹⁹F). This makes HFB a valuable internal standard in ¹⁹F NMR spectroscopy, providing a well-defined reference peak for chemical shift measurements [].
  • Oxygen reporter molecule: Due to its high affinity for oxygen and its unique ¹⁹F NMR properties, HFB can be used as a reporter molecule to study tissue oxygenation in living organisms. The relaxation rate of ¹⁹F nuclei in HFB is directly proportional to the concentration of dissolved oxygen, allowing researchers to measure oxygen levels non-invasively [].

While HFB is not considered highly toxic, some safety considerations are essential:

  • Inhalation: Inhalation of HFB vapors can cause irritation of the respiratory tract. Proper ventilation is necessary when handling the compound [].
  • Skin and eye contact: HFB can irritate skin and eyes upon contact. Standard laboratory personal protective equipment (PPE) like gloves and safety glasses should be worn while handling [].
  • Stability: HFB is stable under most conditions but can decompose upon exposure to high temperatures or strong oxidizing agents, potentially releasing toxic fluorinated gases [].

XLogP3

2.5

Boiling Point

80.2 °C

LogP

2.55 (LogP)

Melting Point

5.3 °C

UNII

CMC18T611K

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (10.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

84.51 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

392-56-3

Wikipedia

Hexafluorobenzene

General Manufacturing Information

Benzene, 1,2,3,4,5,6-hexafluoro-: ACTIVE

Dates

Modify: 2023-08-15
Ong and Swager. Dynamic self-correcting nucleophilic aromatic substitution. Nature Chemistry, doi: 10.1038/s41557-018-0122-8, published online 3 September 2018

Explore Compound Types